Indole-2,3-dione, 5,6-dimethyl-

Description

The exact mass of the compound Indole-2,3-dione, 5,6-dimethyl- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 104995. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Indole-2,3-dione, 5,6-dimethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Indole-2,3-dione, 5,6-dimethyl- including the price, delivery time, and more detailed information at info@benchchem.com.

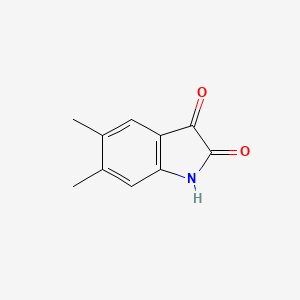

Structure

3D Structure

Properties

IUPAC Name |

5,6-dimethyl-1H-indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-5-3-7-8(4-6(5)2)11-10(13)9(7)12/h3-4H,1-2H3,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRWIXNVFRUVHEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)NC(=O)C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00224244 | |

| Record name | Indole-2,3-dione, 5,6-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00224244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73816-46-3 | |

| Record name | 5,6-Dimethylisatin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73816-46-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Indole-2,3-dione, 5,6-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073816463 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,3-dione | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=104995 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Indole-2,3-dione, 5,6-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00224244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,6-dimethyl-2,3-dihydro-1H-indole-2,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"Indole-2,3-dione, 5,6-dimethyl-" physical and chemical properties

An In-depth Technical Guide to Indole-2,3-dione, 5,6-dimethyl-

Introduction: The Significance of the Isatin Scaffold

Indole-2,3-dione, 5,6-dimethyl-, more commonly known as 5,6-dimethylisatin, is a derivative of isatin (1H-indole-2,3-dione). The isatin core structure is a highly significant bicyclic molecule, composed of a fused benzene and a pyrrolidine-2,3-dione ring system.[1] First identified in 1840 as an oxidation product of indigo dye, this scaffold is not merely a synthetic curiosity but is also an endogenous compound found in various plants and mammalian tissues.[2] Its importance in medicinal chemistry stems from its remarkable synthetic versatility and a broad spectrum of biological activities.[1]

The isatin framework is considered a "privileged structure," serving as a versatile precursor for a multitude of pharmacologically active compounds.[1] The presence of a reactive ketone group at the C3 position and an amide carbonyl at C2 allows for a wide array of chemical modifications, enabling the generation of extensive libraries of derivatives with diverse biological profiles, including antimicrobial, anticonvulsant, antiviral, and anticancer properties.[1][3] The strategic placement of dimethyl groups at the 5 and 6 positions of the benzene ring in 5,6-dimethylisatin modifies its electronic and steric properties, influencing its reactivity and biological interactions.

This guide provides a comprehensive overview of the physical, chemical, and biological properties of Indole-2,3-dione, 5,6-dimethyl-, with a focus on its relevance to researchers in drug discovery and development.

Part 1: Physicochemical and Structural Properties

The fundamental physical and structural characteristics of a compound are critical for its application in experimental settings, from designing synthetic routes to formulating it for biological assays.

Core Physical Data

The key physical properties of 5,6-dimethylisatin are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 73816-46-3 | [1][4][5] |

| Molecular Formula | C₁₀H₉NO₂ | [4][5] |

| Molecular Weight | 175.18 g/mol | [4] |

| Appearance | Orange to red or brown powder | [6] |

| Purity | Typically ≥95% | [4][6] |

| Solubility | Limited solubility in water; good solubility in polar protic solvents like ethanol and methanol. | [7] |

Molecular Structure and Spectroscopic Profile

5,6-dimethylisatin belongs to the isatin family, characterized by its bicyclic indole structure.[7] The molecule consists of a benzene ring fused to a five-membered pyrrole ring containing two carbonyl groups at positions 2 and 3. The methyl groups are substituted at positions 5 and 6 of the aromatic ring.[7]

While specific spectral data for 5,6-dimethylisatin is not detailed in the provided results, characterization of isatin derivatives is routinely achieved through standard spectroscopic methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR are essential for confirming the structure. For derivatives, NMR spectra can reveal the presence of both cis and trans isomers in solution, particularly when substitutions are made at the C3 position.[8]

-

Infrared (IR) Spectroscopy : The IR spectrum would prominently feature strong absorption bands corresponding to the C=O stretching vibrations of the ketone and amide functional groups, as well as N-H stretching vibrations.

-

Mass Spectrometry (MS) : Mass spectrometry is used to confirm the molecular weight of the compound (175.18 g/mol ).

Part 2: Chemical Reactivity and Synthesis

The chemical behavior of 5,6-dimethylisatin is governed by the isatin core's unique electronic and functional group arrangement.

Reactivity Profile

The isatin scaffold can act as both an electrophile and a nucleophile, making it a valuable building block in organic synthesis.[2] Key reaction types include:

-

Condensation Reactions : The C3-carbonyl group is highly reactive towards nucleophiles. It readily undergoes condensation reactions with compounds containing active methylene groups or primary amines to form a wide range of derivatives.[7]

-

Electrophilic Substitution : The benzene ring can undergo electrophilic aromatic substitution. The activating methyl groups at the 5 and 6 positions influence the regioselectivity of these reactions.[7]

-

N-Functionalization : The nitrogen atom at position 1 is an amide nitrogen but can be alkylated or arylated under appropriate conditions to produce N-substituted isatins.[2] This is a common strategy for modifying the molecule's biological activity.[9]

-

Oxidation and Reduction : The diketone functionality can be oxidized to form more complex structures or reduced to yield other derivatives like oxindoles.[3][7]

Synthetic Methodologies

The synthesis of isatin and its derivatives has been a subject of extensive research, with several named reactions developed over the years, including the Sandmeyer, Stolle, and Gassman syntheses.[2] A common approach involves the cyclization of an aniline derivative.

Workflow: General Synthesis of Isatin Derivatives This diagram illustrates a generalized workflow for synthesizing isatin derivatives, which often involves the reaction of an aniline with a reagent like chloral hydrate, followed by cyclization in the presence of a strong acid.

Caption: Generalized Sandmeyer synthesis workflow for 5,6-dimethylisatin.

Experimental Protocol: Synthesis of 5-Methylisatin Benzoylhydrazide Derivatives

This protocol, adapted from the synthesis of related 5-methylisatin derivatives, illustrates the practical steps and causal choices in derivatizing the isatin core.[8] The choice of ethanol as a solvent is due to the good solubility of the reactants, while the catalytic amount of glacial acetic acid is crucial for protonating the carbonyl oxygen, thereby activating the C3 carbon for nucleophilic attack by the benzoylhydrazine.

-

Reactant Preparation : Equimolar amounts of the starting isatin (e.g., 5-methylisatin, 0.002 mol) and a substituted benzoylhydrazine (0.002 mol) are measured.

-

Reaction Setup : The reactants are added to 50 mL of 96% ethanol in a round-bottom flask. Three drops of glacial acetic acid are added as a catalyst.

-

Reflux : The mixture is heated under reflux for 5 hours. Refluxing provides the necessary thermal energy to overcome the activation barrier of the condensation reaction, driving it to completion.

-

Isolation : The mixture is cooled to room temperature, allowing the solid product to precipitate out of the solution.

-

Purification : The resulting solid is collected by filtration, washed with cold ethanol to remove any unreacted starting materials or soluble impurities, and then recrystallized from ethanol to yield the pure product.[8]

Part 3: Biological Activity and Therapeutic Potential

The isatin scaffold is a cornerstone in the development of novel therapeutic agents, particularly in oncology.

Mechanism of Action: CDK2 Inhibition

Cyclin-dependent kinases (CDKs) are critical regulators of the cell cycle, and their overexpression is a hallmark of many cancers.[8] This makes them a prime target for cancer therapy. Isatin derivatives have shown potent inhibitory activity against CDKs, especially CDK2.[8][10]

Derivatives of 5,6-dimethylisatin can be designed to bind to the ATP-binding pocket of the CDK2 enzyme. This binding is stabilized by key interactions:

-

Hydrogen Bonds : The isatin core can form crucial hydrogen bonds with amino acid residues in the active site, such as GLU81 and LEU83.[8][10]

-

Hydrophobic Interactions : The aromatic rings and methyl groups contribute to hydrophobic interactions within the pocket, further stabilizing the enzyme-inhibitor complex.[8]

By occupying this active site, the isatin derivative competitively inhibits the binding of ATP, preventing the phosphorylation of downstream target proteins and ultimately inducing cell cycle arrest and apoptosis in cancer cells.[8]

Caption: Inhibition of the CDK2 pathway by a 5,6-dimethylisatin derivative.

Applications in Drug Development

The synthetic tractability of the isatin core allows for systematic modification to optimize potency, selectivity, and pharmacokinetic properties (ADMET). Studies on related methylisatin derivatives have shown that substitutions can improve binding affinity and bioavailability, making them promising candidates for further preclinical and clinical development as anticancer agents.[8][10] The broad-spectrum activity of isatins also extends to potential antiviral and antiparasitic applications, highlighting the scaffold's versatility.[8][9]

Conclusion

Indole-2,3-dione, 5,6-dimethyl- is a compound of significant interest, built upon the privileged isatin scaffold. Its well-defined physical properties, versatile chemical reactivity, and demonstrated potential as a modulator of key biological targets like CDK2 make it a valuable molecule for researchers in medicinal chemistry and drug discovery. The ability to systematically modify its structure provides a robust platform for developing next-generation therapeutic agents to address critical unmet medical needs, particularly in oncology. Further investigation into this and related derivatives is warranted to fully exploit their therapeutic potential.

References

- Nowak, M., et al. (2025). Design and Synthesis of New 5-Methylisatin Derivatives as Potential CDK2 Inhibitors. MDPI.

- Benchchem. (n.d.). Indole-2,3-dione, 5,6-dimethyl-. Benchchem.

- Smolecule. (2023). 4,6-dimethyl-1H-indole-2,3-dione. Smolecule.

- Nowak, M., et al. (2025). Design and Synthesis of New 5-Methylisatin Derivatives as Potential CDK2 Inhibitors.

- Synchem. (n.d.).

- National Institute of Standards and Technology. (n.d.). 1H-Indole-2,3-dione. NIST WebBook.

- Al-Ostoot, F. H., et al. (2022). A survey of isatin hybrids and their biological properties. PubMed Central.

- Chemsigma. (n.d.).

- Mishra, P., et al. (2021). Synthesis of Isatin and its Derivatives Containing Heterocyclic Compounds. DergiPark.

- Malik, A., et al. (2018). Isatin and its derivatives: a survey of recent syntheses, reactions, and applications.

- Thermo Fisher Scientific. (n.d.).

Sources

- 1. Indole-2,3-dione, 5,6-dimethyl- | 73816-46-3 | Benchchem [benchchem.com]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. synchem.de [synchem.de]

- 5. 5,6-Dimethylisatin [73816-46-3] | Chemsigma [chemsigma.com]

- 6. 5,7-Dimethylisatin, 96% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 7. Buy 4,6-dimethyl-1H-indole-2,3-dione | 49820-06-6 [smolecule.com]

- 8. mdpi.com [mdpi.com]

- 9. A survey of isatin hybrids and their biological properties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

5,6-dimethylisatin synthesis and characterization

An In-Depth Technical Guide to the Synthesis and Characterization of 5,6-Dimethylisatin

Executive Summary

Isatin (1H-indole-2,3-dione) and its derivatives represent a "privileged scaffold" in medicinal chemistry, renowned for a vast spectrum of biological activities.[1] This technical guide provides researchers, chemists, and drug development professionals with a comprehensive overview of 5,6-dimethylisatin, a key analogue whose substitution pattern modulates its electronic and lipophilic properties. We delve into the principal synthetic routes, offering detailed, field-proven protocols grounded in mechanistic principles. Furthermore, this document establishes a full characterization profile, including spectroscopic and physical data, to serve as a reliable benchmark for newly synthesized material. The aim is to equip scientists with the foundational knowledge required to confidently synthesize, verify, and utilize 5,6-dimethylisatin in advanced research and development programs.

The Isatin Core: A Foundation for Chemical Diversity

Isatin is an endogenous heterocyclic compound first isolated in 1841 through the oxidation of indigo.[2][3] Its structure, featuring a fused benzene and pyrrole ring system with ketone and lactam carbonyls at the C2 and C3 positions, respectively, provides a unique combination of chemical reactivity.[4] This structural motif is found in various natural products and serves as a versatile precursor for the synthesis of a multitude of bioactive molecules and complex heterocycles.[2][5]

The pharmacological significance of the isatin core is extensive, with derivatives exhibiting activities including anticancer, antiviral, antimicrobial, anticonvulsant, and anti-inflammatory properties.[6][7][8] The substitution on the aromatic ring is a critical determinant of biological efficacy. The 5,6-dimethyl substitution, in particular, offers a strategic modification to enhance potency and fine-tune pharmacokinetic properties by increasing lipophilicity and influencing electronic interactions within biological targets.

Synthesis of 5,6-Dimethylisatin: A Mechanistic Approach

The synthesis of substituted isatins can be achieved through several classic name reactions. The most reliable and widely adopted method for producing 5,6-dimethylisatin is the Sandmeyer isatin synthesis, which proceeds from the corresponding substituted aniline. An alternative, the Martinet synthesis, offers a different pathway through the condensation of an aniline with an oxomalonate ester.

Primary Method: The Sandmeyer Isatin Synthesis

The Sandmeyer synthesis is a robust, two-stage process that has been a mainstay for isatin preparation for over a century.[9] It begins with the formation of an isonitrosoacetanilide intermediate from an aniline, followed by an acid-catalyzed electrophilic cyclization.

Causality and Mechanistic Insight: The synthesis commences with 3,4-dimethylaniline as the logical precursor for the target molecule.

-

Intermediate Formation: The aniline reacts with chloral hydrate and hydroxylamine hydrochloride.[10] Chloral hydrate serves as a precursor to glyoxylic acid, which then forms an oxime with hydroxylamine. This species condenses with 3,4-dimethylaniline to form N-(3,4-dimethylphenyl)-2-(hydroxyimino)acetamide (the isonitrosoacetanilide intermediate). Sodium sulfate is used to increase the reaction medium's density and salt out the product.[11]

-

Cyclization: The intermediate is treated with a strong protic acid, typically concentrated sulfuric acid. The acid protonates the oxime, facilitating the loss of water and generating a highly electrophilic nitrilium ion intermediate. This intermediate undergoes an intramolecular electrophilic aromatic substitution at the C6 position of the aniline ring (ortho to the amino group), followed by tautomerization and hydrolysis to yield the final 5,6-dimethylisatin product.[11]

Caption: The two-stage Sandmeyer synthesis of 5,6-dimethylisatin.

Experimental Protocol (Sandmeyer Synthesis)

Step 1: Synthesis of N-(3,4-dimethylphenyl)-2-(hydroxyimino)acetamide

-

Dissolve 65 g of sodium sulfate in 400 mL of deionized water in a 1 L three-neck flask equipped with a mechanical stirrer and thermometer.

-

Add 24.2 g (0.2 mol) of 3,4-dimethylaniline to the solution.

-

In a separate beaker, dissolve 46.4 g (0.28 mol) of chloral hydrate and 48.8 g (0.7 mol) of hydroxylamine hydrochloride in 200 mL of deionized water.

-

Add the chloral hydrate/hydroxylamine solution to the aniline mixture.

-

Heat the reaction mixture to 70-80°C with vigorous stirring. The product will begin to precipitate. Maintain this temperature for 45-60 minutes.

-

Cool the mixture in an ice bath to 10-15°C.

-

Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water.

-

Dry the crude intermediate in a vacuum oven at 50°C. The product is a pale yellow to off-white solid.

Step 2: Cyclization to 5,6-Dimethylisatin

-

Pre-heat 150 g of concentrated sulfuric acid (98%) to 60°C in a flask equipped with a stirrer and thermometer.

-

Carefully and portion-wise, add 25 g of the dried N-(3,4-dimethylphenyl)-2-(hydroxyimino)acetamide intermediate to the warm acid, ensuring the temperature does not exceed 80°C.

-

After the addition is complete, heat the mixture to 80-85°C and hold for 10 minutes.

-

Allow the reaction mixture to cool to room temperature, then pour it carefully onto 800 g of crushed ice with stirring.

-

An orange-red precipitate will form. Allow the ice to melt completely.

-

Collect the solid product by vacuum filtration and wash with copious amounts of cold water until the filtrate is neutral (pH ~7).

-

Recrystallize the crude product from glacial acetic acid or ethanol to yield pure 5,6-dimethylisatin as bright orange-red crystals.

Alternative Method: The Martinet Dioxindole Synthesis

The Martinet synthesis provides an alternative route, particularly useful when different substitution patterns are desired.[3][12] It involves the condensation of an aniline with diethyl oxomalonate (or a similar keto-ester).

Causality and Mechanistic Insight: This reaction proceeds by the nucleophilic attack of the amino group of 3,4-dimethylaniline on one of the carbonyl groups of the diethyl oxomalonate.[13] This is followed by an intramolecular cyclization (a Friedel-Crafts-type acylation) to form a 3-hydroxy-2-oxindole intermediate. Subsequent oxidation and decarboxylation, often occurring in situ or upon workup, yield the isatin product.[12]

Caption: The Martinet synthesis pathway to 5,6-dimethylisatin.

Physicochemical and Spectroscopic Characterization

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized 5,6-dimethylisatin. The data presented below serves as a reference standard.

Physical Properties

| Property | Value | Reference(s) |

| CAS Number | 73816-46-3 | [14][15] |

| Molecular Formula | C₁₀H₉NO₂ | [14] |

| Molecular Weight | 175.18 g/mol | [14][16] |

| Appearance | Bright orange-red crystalline solid | [2] |

| Melting Point | 214-215 °C | [16] |

General Experimental Workflow

The overall process from synthesis to final product verification follows a logical and systematic workflow.

Caption: General workflow for the synthesis and analysis of 5,6-dimethylisatin.

Spectroscopic Data

Infrared (IR) Spectroscopy The IR spectrum provides definitive evidence of the key functional groups. The two carbonyl groups of the isatin core are distinctly visible, along with the N-H stretch of the lactam.

| Functional Group | Expected Frequency (cm⁻¹) | Description |

| N-H Stretch | 3150 - 3250 | Broad peak, characteristic of the lactam N-H.[2] |

| C-H Stretch (Aromatic) | 3000 - 3100 | Sharp, medium peaks. |

| C-H Stretch (Aliphatic) | 2850 - 2980 | Sharp peaks from the two methyl groups. |

| C=O Stretch (Ketone) | ~1760 | Strong, sharp peak from the C3-ketone.[2] |

| C=O Stretch (Lactam) | ~1740 | Strong, sharp peak from the C2-amide (lactam).[2] |

| C=C Stretch (Aromatic) | 1600 - 1620 | Medium to strong peak. |

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is the most powerful tool for unambiguous structure elucidation. The symmetry of 5,6-dimethylisatin simplifies the aromatic region of the ¹H NMR spectrum.

¹H NMR Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Notes |

|---|---|---|---|---|

| ~11.10 | s (broad) | 1H | NH | Chemical shift is concentration and solvent dependent. |

| ~7.35 | s | 1H | Ar-H (C7-H) | Singlet due to para relationship with the other proton. |

| ~6.80 | s | 1H | Ar-H (C4-H) | Singlet due to para relationship with the other proton. |

| ~2.25 | s | 3H | C5-CH₃ |

| ~2.20 | s | 3H | C6-CH₃ | |

¹³C NMR Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment | Notes |

|---|---|---|

| ~184.0 | C3=O | Ketone carbonyl. |

| ~159.5 | C2=O | Lactam carbonyl. |

| ~148.0 | C7a | Aromatic quaternary carbon fused to nitrogen. |

| ~145.0 | C6 | Aromatic carbon attached to methyl group. |

| ~135.0 | C5 | Aromatic carbon attached to methyl group. |

| ~125.0 | C4 | Aromatic CH. |

| ~118.0 | C3a | Aromatic quaternary carbon. |

| ~112.0 | C7 | Aromatic CH. |

| ~20.0 | C6-C H₃ | Methyl carbon. |

| ~19.5 | C5-C H₃ | Methyl carbon. |

(Note: Predicted NMR values are based on standard isatin data and substituent effects. Actual values may vary slightly.)[17][18]

Mass Spectrometry (MS) Mass spectrometry confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can verify the elemental composition.

| Technique | Expected m/z | Ion |

| EI/ESI-MS | 175.06 | [M]⁺ or [M+H]⁺ |

| HRMS (ESI) | 176.0706 | [M+H]⁺ (Calculated for C₁₀H₁₀NO₂) |

The fragmentation pattern in mass spectrometry would likely involve the loss of CO, followed by the loss of another CO or HCN, which are characteristic fragmentation pathways for the isatin core.[19]

Applications and Future Directions

5,6-Dimethylisatin is not merely a synthetic target but a valuable starting material for the development of novel therapeutic agents and functional molecules.

-

Drug Discovery: It serves as a key intermediate for synthesizing more complex derivatives, such as Schiff bases and spirooxindoles, which have shown promise as anticancer, antimicrobial, and antiviral agents.[20][21][22] The dimethyl groups can occupy hydrophobic pockets in enzyme active sites, potentially enhancing binding affinity and selectivity.

-

Materials Science: The chromophoric isatin core makes its derivatives candidates for applications in dyes and molecular sensors.[7]

-

Future Research: Further exploration of the biological activity of 5,6-dimethylisatin derivatives is warranted. Investigating its potential as an inhibitor for specific kinases or other enzymes implicated in disease could lead to the discovery of new lead compounds. Modern catalytic methods, such as C-H activation, could also be applied to further functionalize the isatin core, opening new avenues for chemical diversity.[10]

References

-

Synthesis of Isatin and Its Derivatives and their Applications in Biological System. (2020). International Journal of Medical and Pharmaceutical Case Reports, 1-7. [Link]

-

Al-khuzaie, F., & Al-Safi., S. (2022). Synthesis, Reaction and Biological Importance of Isatin Derivatives. Biomedicine and Chemical Sciences, 1(3), 193-206. [Link]

-

Synthesis of Substituted Isatins. (n.d.). National Institutes of Health (NIH). [Link]

-

Sandmeyer Isatin Synthesis. (n.d.). SynArchive. [Link]

-

Biological activities of isatin and its derivatives. (n.d.). PubMed. [Link]

-

Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. (n.d.). National Institutes of Health (NIH). [Link]

-

Design and Synthesis of New 5-Methylisatin Derivatives as Potential CDK2 Inhibitors. (2024). MDPI. [Link]

-

Recent Developments in the Synthesis and Applications of Isatins. (2021). ResearchGate. [Link]

-

Hossain, M. M., et al. (2008). Cytotoxicity study of dimethylisatin and its heterocyclic derivatives. Bangladesh Journal of Pharmacology, 2(2). [Link]

-

A Review on Different Approaches to Isatin Synthesis. (2021). IJCRT.org. [Link]

-

5,6-Dimethyl-1,2,3,6-tetrahydropyrazine - Vapor Phase IR Spectrum. (n.d.). NIST Chemistry WebBook. [Link]

-

Design and Synthesis of New 5-Methylisatin Derivatives as Potential CDK2 Inhibitors. (2024). MDPI. [Link]

-

A Mini-Review on the Synthesis of Substituted Isatins. (2024). OUCI. [Link]

-

A survey of isatin hybrids and their biological properties. (n.d.). PubMed Central (PMC). [Link]

-

Martinet dioxindole synthesis. (n.d.). Wikipedia. [Link]

-

Assessment of 5-substituted Isatin as Surface Recognition Group. (2016). ResearchGate. [Link]

-

Synthesis of Isatin and its Derivatives Containing Heterocyclic Compounds. (2021). DergiPark. [Link]

-

A REVIEW ON RECENT ADVANCES IN CHEMISTRY, SYNTHESIS AND BIOLOGICAL APPLICATIONS OF ISATIN DERIVATIVES. (2018). Journal of Applied Pharmaceutical Sciences and Research. [Link]

-

Synthesis of isatin by Martinet's method. (n.d.). ResearchGate. [Link]

-

Review on Synthesis and Biological Activities of Isatin and its Derivatives. (2016). Research Journal of Pharmaceutical, Biological and Chemical Sciences. [https://www.rjpbcs.com/pdf/2016_7(6)/[23].pdf]([Link]23].pdf)

-

5,6-Dimethylisatin. (n.d.). Chemsigma. [Link]

-

Cytotoxicity study of dimethylisatin and its heterocyclic derivatives. (2008). Semantic Scholar. [Link]

-

NMR DATA FOR COMPOUNDS REPORTED. (n.d.). The Royal Society of Chemistry. [Link]

-

Mass Spectrometry-Based Proteomics for the Analysis of Chromatin Structure and Dynamics. (n.d.). MDPI. [Link]

-

Synthesis of Isatin and its Derivatives Containing Heterocyclic Compounds. (2021). DergiPark. [Link]

-

Important IR data for isatin and its complexes. (n.d.). ResearchGate. [Link]

-

¹H NMR spectrum of... (n.d.). ResearchGate. [Link]

-

Solved I need help interpreting this IR spectrum. (2018). Chegg. [Link]

-

NMR Chemical Shifts of Trace Impurities. (n.d.). KGROUP. [Link]

-

Liquid Native MALDI Mass Spectrometry for the Detection of Protein-Protein Complexes. (2018). Springer. [Link]

-

NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents. (n.d.). ACS Publications. [Link]

-

Quantum-chemical studies of infrared spectra of 15 N labeled diazene isomers. (n.d.). De Gruyter. [Link]

-

MALDI In-Source Decay of Protein: The Mechanism of c-Ion Formation. (n.d.). PubMed Central (PMC). [Link]

-

Native Top-Down Mass Spectrometry for Characterizing Sarcomeric Proteins Directly from Cardiac Tissue Lysate. (2024). PubMed Central (PMC). [Link]

Sources

- 1. A survey of isatin hybrids and their biological properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Isatin_Chemicalbook [chemicalbook.com]

- 3. ijcrt.org [ijcrt.org]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. Biological activities of isatin and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. japsr.in [japsr.in]

- 9. synarchive.com [synarchive.com]

- 10. journals.irapa.org [journals.irapa.org]

- 11. Synthesis of Substituted Isatins - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Martinet dioxindole synthesis - Wikipedia [en.wikipedia.org]

- 14. synchem.de [synchem.de]

- 15. 5,6-Dimethylisatin [73816-46-3] | Chemsigma [chemsigma.com]

- 16. echemi.com [echemi.com]

- 17. kgroup.du.edu [kgroup.du.edu]

- 18. scs.illinois.edu [scs.illinois.edu]

- 19. mdpi.com [mdpi.com]

- 20. Cytotoxicity study of dimethylisatin and its heterocyclic derivatives | Bangladesh Journal of Pharmacology [banglajol.info]

- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. A Mini-Review on the Synthesis of Substituted Isatins: From Early Approaches to Recent Advances with a Specific Focus o… [ouci.dntb.gov.ua]

A Technical Guide to the Spectroscopic Profile of 5,6-dimethyl-1H-indole-2,3-dione (5,6-dimethylisatin)

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

5,6-dimethyl-1H-indole-2,3-dione, an analogue of the versatile isatin scaffold, represents a significant pharmacophore in medicinal chemistry.[1][2] Isatin and its derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.[3][4] The substitution pattern on the aromatic ring, such as the dimethyl configuration at the 5- and 6-positions, critically influences the molecule's electronic properties and biological interactions, making a thorough spectroscopic characterization essential for quality control, structural confirmation, and further drug development endeavors.[5] This guide provides a detailed analysis of the expected spectroscopic data for 5,6-dimethyl-1H-indole-2,3-dione, offering a predictive framework grounded in the established principles of spectroscopic interpretation and data from closely related analogues.

Introduction: The Isatin Core in Drug Discovery

Isatin (1H-indole-2,3-dione) is a privileged heterocyclic scaffold found in various natural and synthetic compounds.[1] Its unique structure, featuring a fused aromatic ring and a pyrrolidine-2,3-dione system, provides a chemically reactive and biologically relevant framework.[6] The carbonyl groups at positions 2 and 3, along with the reactive nitrogen at position 1, serve as key handles for chemical modification, enabling the synthesis of diverse compound libraries.[2] The anti-cancer activity of isatin derivatives, for instance, has been widely explored, with some compounds progressing into clinical trials.[1][7]

The compound 5,6-dimethyl-1H-indole-2,3-dione (CAS No: 73816-46-3) builds upon this core.[8] The addition of two methyl groups to the benzene ring is expected to modulate its lipophilicity and electronic distribution, potentially enhancing its interaction with biological targets. This guide serves as a foundational resource for researchers working with this specific derivative, detailing its expected spectroscopic signature.

General Synthetic Workflow

The synthesis of 5,6-dimethyl-1H-indole-2,3-dione typically follows the Sandmeyer isonitrosoacetanilide isatin synthesis or related methods, starting from 3,4-dimethylaniline.[9][10] This multi-step process involves the formation of an isonitrosoacetanilide intermediate, followed by an acid-catalyzed cyclization to yield the final isatin ring system.

Caption: General workflow for the synthesis of 5,6-dimethylisatin.

Predicted Spectroscopic Data and Interpretation

The following sections detail the anticipated spectroscopic data for 5,6-dimethyl-1H-indole-2,3-dione. These predictions are based on the analysis of the parent isatin molecule and its methylated derivatives, such as 5-methylisatin.[11][12][13][14]

Infrared (IR) Spectroscopy

The IR spectrum provides crucial information about the functional groups present in the molecule. The key vibrational frequencies are expected to confirm the presence of the N-H bond of the lactam, the two distinct carbonyl groups, and the aromatic C-H and C=C bonds.

| Functional Group | Expected Wavenumber (cm⁻¹) | Interpretation & Rationale |

| N-H Stretch | 3200 - 3300 | A broad peak characteristic of the lactam N-H group, similar to that observed in the parent isatin.[13] |

| C-H Stretch (Aromatic) | 3000 - 3100 | Sharp peaks corresponding to the C-H bonds on the benzene ring. |

| C-H Stretch (Aliphatic) | 2850 - 2960 | Peaks corresponding to the symmetric and asymmetric stretching of the two methyl (CH₃) groups. |

| C=O Stretch (Ketone) | ~1740 - 1760 | The C3-ketone carbonyl typically appears at a higher frequency. |

| C=O Stretch (Amide/Lactam) | ~1700 - 1720 | The C2-lactam carbonyl is expected at a slightly lower frequency due to resonance with the nitrogen lone pair. |

| C=C Stretch (Aromatic) | 1600 - 1620 | Characteristic stretching vibrations of the benzene ring.[15] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

3.2.1. ¹H NMR Spectroscopy

Proton NMR provides detailed information about the chemical environment of hydrogen atoms. For 5,6-dimethyl-1H-indole-2,3-dione, the spectrum is expected to be relatively simple and highly informative. The solvent used is typically DMSO-d₆, which can accommodate the N-H proton.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Rationale |

| N-H | ~11.0 | Singlet (broad) | The acidic proton of the lactam nitrogen, which readily exchanges. Its chemical shift is highly dependent on solvent and concentration. |

| H-7 | ~7.4 | Singlet | Aromatic proton adjacent to the five-membered ring. Expected to appear as a singlet due to the absence of adjacent protons. |

| H-4 | ~6.8 | Singlet | Aromatic proton on the opposite side of the ring. Also expected to be a singlet. |

| 5-CH₃ | ~2.3 | Singlet | The three protons of the methyl group at position 5. |

| 6-CH₃ | ~2.3 | Singlet | The three protons of the methyl group at position 6. These two methyl signals may be distinct or overlap. |

Rationale: The predicted shifts are extrapolated from data for isatin and 5-methylisatin.[11][12] In isatin, the aromatic protons show complex splitting. However, in the 5,6-dimethyl derivative, the remaining aromatic protons (H-4 and H-7) lack ortho- or meta-coupling partners, simplifying their signals to singlets.

3.2.2. ¹³C NMR Spectroscopy

Carbon NMR is essential for confirming the carbon framework of the molecule. The presence of quaternary carbons (C=O, C-5, C-6, etc.) will be a key feature.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Rationale | | :--- | :--- | :--- | :--- | | C-2 (Amide C=O) | ~184 | The C2 lactam carbonyl is highly deshielded.[14] | | C-3 (Ketone C=O) | ~159 | The C3 ketone carbonyl appears slightly upfield compared to the C2 carbonyl.[14] | | C-7a | ~150 | A quaternary carbon at the ring junction, deshielded by the adjacent nitrogen and carbonyl group. | | C-5 & C-6 | ~135 - 140 | Aromatic quaternary carbons attached to the methyl groups. Their exact shifts are influenced by the electronic effects of the substituents. | | C-4 & C-7 | ~110 - 125 | Aromatic CH carbons. | | C-3a | ~118 | Quaternary carbon at the second ring junction. | | 5-CH₃ & 6-CH₃ | ~20 | Aliphatic carbons of the methyl groups, appearing in the typical upfield region. |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For 5,6-dimethyl-1H-indole-2,3-dione (C₁₀H₉NO₂), the expected molecular weight is 175.18 g/mol .[16]

| Technique | Expected m/z Value | Interpretation |

| Electrospray Ionization (ESI-MS) | 176.07 [M+H]⁺ | The protonated molecular ion peak, which is commonly observed in positive ion mode. |

| High-Resolution MS (HRMS) | 175.0633 | The exact mass provides confirmation of the elemental composition (C₁₀H₉NO₂). |

Fragmentation Pattern: The isatin core is relatively stable. Common fragmentation pathways involve the loss of carbon monoxide (CO) molecules from the dione moiety, leading to significant fragment ions at m/z 147 and 119.

Standard Experimental Protocols

To ensure data integrity and reproducibility, standardized protocols for spectroscopic analysis are paramount.

Acquiring NMR Spectra

-

Sample Preparation: Dissolve approximately 5-10 mg of 5,6-dimethyl-1H-indole-2,3-dione in 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio. Set the spectral width to cover the range of -2 to 12 ppm.

-

¹³C NMR Acquisition: Acquire the spectrum using proton decoupling. A larger number of scans will be required (e.g., 1024 or more) due to the low natural abundance of ¹³C. Set the spectral width to cover 0 to 200 ppm.

-

Data Processing: Process the raw data (FID) using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Acquiring IR Spectra

-

Sample Preparation: Use the Attenuated Total Reflectance (ATR) technique for solid samples. Place a small amount of the powdered compound directly onto the ATR crystal.

-

Data Acquisition: Record the spectrum typically from 4000 to 400 cm⁻¹.

-

Background Correction: Run a background spectrum of the clean ATR crystal before analyzing the sample and subtract it from the sample spectrum.

Acquiring Mass Spectra

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Instrumentation: Use an ESI source coupled to a mass analyzer (e.g., Quadrupole, Time-of-Flight).[17]

-

Data Acquisition: Infuse the sample solution into the ESI source. Acquire data in both positive and negative ion modes to identify the most stable molecular ion. For HRMS, a high-resolution instrument like an Orbitrap or FT-ICR is required.[18][19]

Caption: Workflow for comprehensive spectroscopic characterization.

Conclusion and Future Directions

This guide provides a comprehensive, albeit predictive, overview of the key spectroscopic features of 5,6-dimethyl-1H-indole-2,3-dione. The data presented herein serves as a benchmark for researchers synthesizing or utilizing this compound, facilitating its unambiguous identification and quality assessment. The structural insights gained from these spectroscopic techniques are fundamental to understanding its chemical behavior and advancing its potential applications in drug discovery and materials science. Further research should focus on acquiring and publishing definitive experimental spectra to validate these predictions and on exploring the structure-activity relationships of this and related isatin derivatives.

References

-

Verma, M., et al. (2021). Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. RSC Advances, 11(42), 26037-26063. Available at: [Link]

-

Al-Ostoot, F. H., et al. (2017). Synthesis, Spectroscopic Characterization and Antimicrobial Potential of Certain New Isatin-Indole Molecular Hybrids. Molecules, 22(11), 1957. Available at: [Link]

-

Hassan, A. S., et al. (2018). Synthesis, Spectroscopy, Computational and Anticancer Evaluation of Some Novel Isatin Derivatives. Journal of Heterocyclic Chemistry, 55(11), 2539-2548. Available at: [Link]

-

Demirci, F., et al. (2022). New Isatin Derivatives Based Isopropyl-Thiosemicarbazone: Synthesis, Spectroscopic Characterization, and Theoretical Studies. Ordu University Journal of Science and Technology, 12(1), 1-14. Available at: [Link]

-

Al-Ostoot, F. H., et al. (2017). Synthesis, Spectroscopic Characterization and Antimicrobial Potential of Certain New Isatin-Indole Molecular Hybrids. ResearchGate. Available at: [Link]

-

Varian, Inc. (2008). Varian 500 MHz DD2 instrument or a Bruker 300 MHz Avance instrument General Experimental Procedures. Supporting Information. Available at: [Link]

-

Ferreira, L. G., et al. (2021). The application of isatin-based multicomponent-reactions in the quest for new bioactive and druglike molecules. European Journal of Medicinal Chemistry, 213, 113163. Available at: [Link]

-

Singh, U. P., & Bhat, H. R. (2015). The Chemistry and Synthesis of 1H-indole-2,3-dione (Isatin) and its Derivatives. International Journal of ChemTech Research, 8(7), 107-122. Available at: [Link]

-

Zhao, D., et al. (2015). Synthesis of 5-Substituted Indole-2,3-dione. ResearchGate. Available at: [Link]

-

Nowak, M., et al. (2023). Design and Synthesis of New 5-Methylisatin Derivatives as Potential CDK2 Inhibitors. Molecules, 28(11), 4353. Available at: [Link]

-

ResearchGate. (n.d.). Important IR data for isatin and its complexes. ResearchGate. Available at: [Link]

-

Zhao, D., et al. (2015). Synthesis of 5-Substituted Indole-2,3-dione. ResearchGate. Available at: [Link]

-

Asati, V., et al. (2022). Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery. Pharmaceuticals, 15(3), 272. Available at: [Link]

-

Asati, V., et al. (2022). Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery. PubMed. Available at: [Link]

-

Al-Sanea, M. M., et al. (2020). New Isatin–Indole Conjugates: Synthesis, Characterization, and a Plausible Mechanism of Their in vitro Antiproliferative Activity. Drug Design, Development and Therapy, 14, 467-483. Available at: [Link]

-

Sidoli, S., & Garcia, B. A. (2017). Mass Spectrometry-Based Proteomics for the Analysis of Chromatin Structure and Dynamics. Genes, 8(1), 37. Available at: [Link]

-

Le Mignon, M., et al. (2018). Liquid Native MALDI Mass Spectrometry for the Detection of Protein-Protein Complexes. Journal of The American Society for Mass Spectrometry, 29(10), 2031-2039. Available at: [Link]

-

SpectraBase. (n.d.). Isatin - Optional[13C NMR] - Chemical Shifts. SpectraBase. Available at: [Link]

-

Kopach, C. M., et al. (2024). Native Top-Down Mass Spectrometry for Characterizing Sarcomeric Proteins Directly from Cardiac Tissue Lysate. Journal of the American Chemical Society, 146(14), 10076-10086. Available at: [Link]

Sources

- 1. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. hilarispublisher.com [hilarispublisher.com]

- 4. Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. dovepress.com [dovepress.com]

- 7. dspace.uevora.pt [dspace.uevora.pt]

- 8. echemi.com [echemi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. 5-Methylisatin(608-05-9) 1H NMR spectrum [chemicalbook.com]

- 12. Isatin(91-56-5) 1H NMR [m.chemicalbook.com]

- 13. Isatin(91-56-5) IR Spectrum [m.chemicalbook.com]

- 14. spectrabase.com [spectrabase.com]

- 15. researchgate.net [researchgate.net]

- 16. synchem.de [synchem.de]

- 17. Liquid Native MALDI Mass Spectrometry for the Detection of Protein-Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Native Top-Down Mass Spectrometry for Characterizing Sarcomeric Proteins Directly from Cardiac Tissue Lysate - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5,6-Dimethylisatin (CAS Number: 73816-46-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5,6-Dimethylisatin (CAS No. 73816-46-3), a member of the versatile isatin class of heterocyclic compounds. Isatins and their derivatives are renowned for their wide-ranging pharmacological activities and serve as crucial scaffolds in medicinal chemistry. This document delves into the chemical structure, physicochemical properties, synthesis, and potential applications of 5,6-Dimethylisatin, with a particular focus on its role in drug discovery and development. While specific experimental data for this particular isomer is limited in publicly available literature, this guide synthesizes established knowledge of the isatin core structure with available data for 5,6-Dimethylisatin to provide a valuable resource for researchers.

Introduction: The Isatin Scaffold - A Privileged Structure in Medicinal Chemistry

Isatin (1H-indole-2,3-dione) is an endogenous heterocyclic compound first discovered in 1841.[1] Its unique structural features, including a fused aromatic ring system and reactive ketone and lactam functionalities, make it a highly versatile building block in organic synthesis. The isatin scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide array of biological targets.[2][3]

Derivatives of isatin have demonstrated a remarkable spectrum of pharmacological activities, including but not limited to:

-

Anticancer: Isatin derivatives have been shown to inhibit various cancer cell lines through mechanisms such as the inhibition of cyclin-dependent kinases (CDKs) and histone deacetylases (HDACs).[4][5]

-

Antimicrobial: The isatin core is a feature of many compounds with antibacterial, antifungal, and antiviral properties.[2][6]

-

Anticonvulsant: Several isatin derivatives have exhibited potent anticonvulsant effects in preclinical studies.[6][7]

-

Anti-HIV: Certain isatin analogues have shown promising activity against the human immunodeficiency virus.[2]

The biological activity of isatin derivatives is highly dependent on the nature and position of substituents on the aromatic ring and the nitrogen atom.[8] The dimethyl substitution at the 5 and 6 positions of the isatin core in 5,6-Dimethylisatin is expected to modulate its electronic and steric properties, thereby influencing its biological activity.

Physicochemical Properties and Structure of 5,6-Dimethylisatin

5,6-Dimethylisatin is a solid, typically appearing as a powder.[9] Its core structure consists of an indole ring system with two carbonyl groups at positions 2 and 3, and methyl groups at positions 5 and 6.

Chemical Structure

Caption: Chemical structure of 5,6-Dimethylisatin.

Physicochemical Data

| Property | Value | Source |

| CAS Number | 73816-46-3 | [7][9] |

| Molecular Formula | C₁₀H₉NO₂ | [7][9] |

| Molecular Weight | 175.18 g/mol | [7] |

| Appearance | Powder | [9] |

| Melting Point | 214-215 °C | [6] |

| Purity | ≥95% (typical) | [7] |

Synthesis of 5,6-Dimethylisatin

The most widely employed method for the synthesis of isatins is the Sandmeyer isatin synthesis.[2][10] This two-step procedure involves the reaction of an aniline with chloral hydrate and hydroxylamine to form an isonitrosoacetanilide intermediate, which is then cyclized in the presence of a strong acid to yield the isatin.[10]

For the synthesis of 5,6-Dimethylisatin, the logical starting material is 3,4-dimethylaniline.

Proposed Synthetic Pathway via Sandmeyer Synthesis

Caption: Proposed synthesis of 5,6-Dimethylisatin via the Sandmeyer reaction.

Detailed Experimental Protocol (Hypothetical)

This protocol is a generalized procedure based on the Sandmeyer isatin synthesis and has not been experimentally validated for this specific compound in the reviewed literature.

Step 1: Synthesis of N-(3,4-dimethylphenyl)-2-(hydroxyimino)acetamide

-

In a suitable reaction vessel, dissolve 3,4-dimethylaniline in a mixture of water and concentrated hydrochloric acid.

-

To this solution, add a solution of chloral hydrate and sodium sulfate in water.

-

Finally, add a solution of hydroxylamine hydrochloride in water.

-

Heat the mixture with stirring. The isonitrosoacetanilide intermediate is expected to precipitate from the solution.

-

Isolate the solid by filtration, wash with water, and dry.

Step 2: Cyclization to 5,6-Dimethylisatin

-

Carefully add the dried N-(3,4-dimethylphenyl)-2-(hydroxyimino)acetamide in portions to pre-heated concentrated sulfuric acid with vigorous stirring, maintaining the temperature between 60-80 °C.

-

After the addition is complete, continue heating for a short period to ensure complete cyclization.

-

Cool the reaction mixture and pour it onto crushed ice to precipitate the crude 5,6-Dimethylisatin.

-

Collect the solid product by filtration, wash thoroughly with water to remove any residual acid, and dry.

-

The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or acetic acid.

Spectroscopic Characterization

Potential Applications in Drug Discovery

While specific biological data for 5,6-Dimethylisatin is limited, the extensive research on the isatin scaffold provides a strong basis for its potential applications. The introduction of dimethyl groups at the 5 and 6 positions can influence the lipophilicity and electronic properties of the molecule, potentially enhancing its interaction with biological targets.

Anticancer Activity

A study on the cytotoxicity of a "dimethylisatin" derivative (isomer not specified) and its heterocyclic derivatives showed that they possessed pronounced cytotoxicity against brine shrimp in a lethality bioassay.[7] This suggests that dimethyl-substituted isatins could be promising candidates for further investigation as anticancer agents. The isatin core is known to be a key pharmacophore in the development of inhibitors for various protein kinases, including cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle and are often dysregulated in cancer.[5]

Antimicrobial and Antiviral Activity

The isatin scaffold is present in numerous compounds with demonstrated antimicrobial and antiviral activities.[2][6] The functional groups at the C2 and C3 positions are amenable to chemical modifications, such as the formation of Schiff bases and Mannich bases, which have been shown to enhance antimicrobial potency.[4] It is plausible that 5,6-Dimethylisatin could serve as a starting material for the synthesis of novel antimicrobial agents.

Enzyme Inhibition

Isatin and its derivatives have been identified as inhibitors of a wide range of enzymes.[9] The development of enzyme inhibitors is a cornerstone of modern drug discovery. A generalized protocol for an enzyme inhibition assay is provided below.

Protocol: General Biochemical Enzyme Inhibition Assay

-

Materials and Reagents:

-

Purified enzyme of interest

-

Specific substrate for the enzyme

-

5,6-Dimethylisatin (test compound)

-

Assay buffer (optimized for the specific enzyme)

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

Prepare a stock solution of 5,6-Dimethylisatin in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the stock solution to obtain a range of test concentrations.

-

In a 96-well plate, add the assay buffer, the enzyme, and the test compound at various concentrations. Include appropriate controls (no inhibitor and no enzyme).

-

Pre-incubate the plate at the optimal temperature for the enzyme.

-

Initiate the enzymatic reaction by adding the substrate to all wells.

-

Monitor the reaction progress over time using a microplate reader (e.g., by measuring changes in absorbance or fluorescence).

-

Calculate the initial reaction velocities and determine the percentage of inhibition for each concentration of the test compound.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

Caption: Workflow for a general enzyme inhibition assay.

Safety and Handling

Based on available information, 5,6-Dimethylisatin should be handled with care in a laboratory setting. The following hazard statements have been associated with this compound:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

5,6-Dimethylisatin is a valuable derivative of the pharmacologically significant isatin scaffold. While specific experimental data for this isomer is not extensively documented, its chemical properties and the known biological activities of related compounds suggest its potential as a key building block in the development of novel therapeutic agents. This guide provides a foundational understanding of its properties, a plausible synthetic route, and outlines its potential in drug discovery, particularly in the areas of anticancer and antimicrobial research. Further experimental investigation into the synthesis, characterization, and biological evaluation of 5,6-Dimethylisatin is warranted to fully elucidate its therapeutic potential.

References

-

Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery. (2022). MDPI. [Link]

-

Cytotoxicity study of dimethylisatin and its heterocyclic derivatives. Bangladesh Journal of Pharmacology. [Link]

-

Sandmeyer Isatin Synthesis. (2010). Scribd. [Link]

-

Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. (2016). National Institutes of Health. [Link]

-

Synthesis of Substituted Isatins. (2008). National Institutes of Health. [Link]

-

Design and Synthesis of New 5-Methylisatin Derivatives as Potential CDK2 Inhibitors. (2023). MDPI. [Link]

-

A REVIEW ON ISATIN AND ITS DERIVATIVES: SYNTHESIS, REACTIONS AND APPLICATIONS. (2021). Journal of Advanced Scientific Research. [Link]

-

A mini-Review on the Synthesis and biological evaluation of Isatin Derivatives. ResearchGate. [Link]

-

Biological activities of isatin and its derivatives. PubMed. [Link]

-

ISSN: 0975-8585 November – December 2016 RJPBCS 7(6) Page No. 107. Research Journal of Pharmaceutical, Biological and Chemical Sciences. [https://www.rjpbcs.com/pdf/2016_7(6)/[11].pdf]([Link]11].pdf)

-

Synthesis of Isatin and its Derivatives Containing Heterocyclic Compounds. (2021). DergiPark. [Link]

-

isatin and its derivatives: review of pharmacological activities and therapeutic potential. (2024). ResearchGate. [Link]

-

Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery. (2022). PubMed. [Link]

Sources

- 1. academics.su.edu.krd [academics.su.edu.krd]

- 2. Synthesis of Substituted Isatins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biomedres.us [biomedres.us]

- 4. 5,6-Dimethylisatin [73816-46-3] | Chemsigma [chemsigma.com]

- 5. scribd.com [scribd.com]

- 6. 73816-46-3 CAS MSDS (5,6-Dimethylisatin) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. synchem.de [synchem.de]

- 8. 73816-46-3(5,6-dimethyl-2,3-dihydro-1H-indole-2,3-dione) | Kuujia.com [ko.kuujia.com]

- 9. echemi.com [echemi.com]

- 10. synarchive.com [synarchive.com]

- 11. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

The Pharmacological Potential of 5,6-Dimethylisatin: A Technical Guide to its Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isatin (1H-indole-2,3-dione), a privileged heterocyclic scaffold, has long captured the attention of medicinal chemists due to its remarkable versatility and broad spectrum of biological activities. Strategic modifications of the isatin core have led to the development of potent anticancer, antimicrobial, antiviral, and anticonvulsant agents.[1][2] This technical guide delves into the specific biological landscape of 5,6-dimethyl substituted isatin derivatives. By examining the influence of methyl groups at the 5 and 6 positions of the indole ring, we aim to provide a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics. This document will explore the synthesis, mechanisms of action, and quantitative biological data associated with this specific class of isatin analogs, supported by detailed experimental protocols and visual workflows.

Introduction: The Isatin Scaffold in Drug Discovery

The isatin nucleus is an endogenous compound found in mammalian tissues and has also been isolated from various natural sources.[3][4] Its inherent biological activity and the synthetic tractability of its lactam and carbonyl functionalities make it an ideal starting point for the generation of diverse chemical libraries. The substitution pattern on the aromatic ring of isatin plays a crucial role in modulating its pharmacological profile. While substitutions at the N1, C5, and C7 positions have been extensively studied, the unique contribution of vicinal dimethyl substitution at the C5 and C6 positions warrants a focused investigation.[5] This guide will elucidate the current understanding of how this specific substitution pattern impacts the biological activities of isatin derivatives.

Synthesis of 5,6-Dimethylisatin Derivatives

The synthesis of 5,6-dimethylisatin is a critical first step in accessing its diverse derivatives. A common and effective method is the Sandmeyer isonitrosoacetanilide isatin synthesis, which involves the reaction of 3,4-dimethylaniline with chloral hydrate and hydroxylamine to form an isonitrosoacetanilide intermediate, followed by cyclization in the presence of a strong acid like sulfuric acid.

Once the 5,6-dimethylisatin core is obtained, it serves as a versatile precursor for a variety of derivatives, most notably Schiff bases and thiosemicarbazones, through condensation reactions at the C3-keto group.[6]

General Synthesis Workflow

Caption: General workflow for the synthesis of 5,6-dimethylisatin derivatives.

Anticancer Activity

Isatin derivatives are well-documented as potent anticancer agents, often acting through the induction of apoptosis and inhibition of protein kinases.[4] While extensive data on a wide array of 5,6-dimethylisatin derivatives is still emerging, preliminary studies on closely related analogs and general isatin structure-activity relationships (SAR) provide valuable insights.

Mechanism of Action: A Multi-pronged Attack on Cancer Cells

The anticancer effects of isatin derivatives are often multifactorial. Key mechanisms include:

-

Induction of Apoptosis: Many isatin-based compounds trigger programmed cell death in cancer cells. This is often mediated through the intrinsic mitochondrial pathway, involving the regulation of Bcl-2 family proteins, dissipation of mitochondrial membrane potential, and activation of caspases.[7]

-

Kinase Inhibition: The isatin scaffold is a known "kinase hinge-binder," capable of inhibiting various protein kinases that are crucial for cancer cell proliferation and survival, such as cyclin-dependent kinases (CDKs).[6]

-

Cell Cycle Arrest: By interfering with the cell cycle machinery, isatin derivatives can halt the proliferation of cancer cells at different phases, most commonly at the G2/M phase.

Caption: Key pathways in the anticancer activity of isatin derivatives.

Cytotoxicity Data

A study on dimethyl-substituted isatin derivatives, including those with the 5,6-dimethyl configuration, demonstrated pronounced cytotoxicity in the brine shrimp lethality bioassay. This assay is a preliminary screen for potential anticancer activity.

| Compound Type | Substituent (X) | Cytotoxicity |

| Heterocyclic Derivative of 5,6-Dimethylisatin | -OCH₃ | Pronounced |

| Heterocyclic Derivative of 5,6-Dimethylisatin | -Br | Moderately Active |

| Thiosemicarbazone of 5,6-Dimethylisatin | - | Moderately Active |

| Data adapted from a cytotoxicity study of dimethylisatin and its heterocyclic derivatives.[8] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic potential of a compound.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the 5,6-dimethylisatin derivative in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial and Antifungal Activity

The isatin scaffold has been a fruitful source of antimicrobial agents.[9] The incorporation of a 5,6-dimethyl substitution pattern can influence the lipophilicity and electronic properties of the molecule, potentially enhancing its ability to penetrate microbial cell walls and interact with intracellular targets.

Proposed Mechanisms of Antimicrobial Action

The antimicrobial activity of isatin derivatives, particularly Schiff bases and thiosemicarbazones, is often attributed to their ability to chelate essential metal ions required for microbial enzyme function. Other proposed mechanisms include the inhibition of microbial DNA gyrase and interference with microbial protein synthesis.

Antimicrobial and Antifungal Screening Data

While specific MIC (Minimum Inhibitory Concentration) values for a broad range of 5,6-dimethylisatin derivatives are not extensively reported, studies on related structures provide a basis for their potential efficacy. For instance, various isatin derivatives have shown significant activity against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens like Candida albicans.[10]

| Microbial Strain | General Isatin Derivative Activity (MIC in µg/mL) |

| Staphylococcus aureus | 3.9 - 62.5[11] |

| Escherichia coli | Potent activity reported[10] |

| Candida albicans | Potent activity reported[10] |

| Note: These values are for isatin derivatives with various substitution patterns and serve as a general reference. |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.

Step-by-Step Methodology:

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (bacteria or fungi) equivalent to a 0.5 McFarland standard.

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the 5,6-dimethylisatin derivative in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

-

Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (microorganism with no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Caption: A simplified workflow for determining the Minimum Inhibitory Concentration (MIC).

Antiviral and Anticonvulsant Potential

Antiviral Activity

Isatin derivatives have a long history in antiviral research, with methisazone (an N-methylisatin-β-thiosemicarbazone) being one of the earliest synthetic antiviral drugs.[12] The antiviral activity of isatins has been reported against a wide range of viruses, including poxviruses, HIV, and coronaviruses.[12][13] The mechanism of action often involves the inhibition of viral enzymes essential for replication, such as proteases and reverse transcriptases.

Studies on isatin derivatives have shown activity against SARS-CoV and Hepatitis C Virus (HCV).[12][14] For example, a 5-fluoro substituted isatin derivative inhibited HCV RNA synthesis.[12] While specific data for 5,6-dimethylisatin is limited, this highlights the potential of substituted isatins as a promising scaffold for the development of novel antiviral agents.

Anticonvulsant Properties

The isatin core is recognized as a valuable pharmacophore for the development of central nervous system (CNS) active agents, including those with anticonvulsant properties.[15] The mechanism of anticonvulsant activity for some isatin derivatives is thought to involve the modulation of GABAergic neurotransmission.[11]

Conclusion and Future Directions

The 5,6-dimethylisatin scaffold represents a promising, yet underexplored, area in the broader field of isatin-based drug discovery. The available data, primarily from cytotoxicity screenings and by analogy to other substituted isatins, suggest a strong potential for anticancer, antimicrobial, antiviral, and anticonvulsant activities. The vicinal dimethyl substitution likely influences the electronic and lipophilic properties of the molecule, which in turn can modulate its interaction with biological targets.

Future research should focus on the systematic synthesis and biological evaluation of a diverse library of 5,6-dimethylisatin derivatives, particularly Schiff bases and thiosemicarbazones. Comprehensive screening against a panel of human cancer cell lines, a wide range of pathogenic microbes, and various viral strains is warranted. Furthermore, in vivo studies using animal models of epilepsy are necessary to validate the anticonvulsant potential. Elucidating the precise mechanisms of action and identifying the specific molecular targets of the most potent 5,6-dimethylisatin derivatives will be crucial for their further development as therapeutic agents.

References

-

Biological activities of isatin and its derivatives. (n.d.). PubMed. Retrieved January 21, 2026, from [Link]

-

Selvam, P., et al. (2008). In Vitro Antiviral Activity of some Novel Isatin Derivatives against HCV and SARS-CoV Viruses. Indian Journal of Pharmaceutical Sciences, 70(1), 92-96. [Link]

-

Biological activities of isatin thiosemicarbazone derivatives and their metal complexes: A review of past three decades (1991-2020). (2021). PlumX Metrics. Retrieved January 21, 2026, from [Link]

-

Synthesis and anti-cancer activity evaluation of 5-(2-carboxyethenyl)-isatin derivatives. (2016). European Journal of Medicinal Chemistry, 112, 18-30. [Link]

-

Selvam, P., et al. (2008). In Vitro Antiviral Activity of some Novel Isatin Derivatives against HCV and SARS-CoV Viruses. SciSpace. Retrieved January 21, 2026, from [Link]

-

Antibacterial and antifungal activity (MIC in μg/mL). (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

-

Hossain, M. M., et al. (2007). Cytotoxicity study of dimethylisatin and its heterocyclic derivatives. Bangladesh Journal of Pharmacology, 2(2), 51-55. [Link]

-

Biological activities of isatin and its derivatives. (2024). ResearchGate. Retrieved January 21, 2026, from [Link]

-

Evaluation of antimicrobial activities (MIC, µg/mL; and MBC, µg/mL) of isatin derivatives. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

-

Raoof, S. S., et al. (2023). Antimicrobial of New 5, 6-dimethylbenzoimidazol Schiff Bases. ResearchGate. Retrieved January 21, 2026, from [Link]

-

Elsaman, T., et al. (2022). Isatin derivatives as broad-spectrum antiviral agents: the current landscape. Medicinal Chemistry Research, 31(2), 244-273. [Link]

-

Divar, M., et al. (2017). Synthesis of Some Novel Semicarbazone and Thiosemicarbazone Derivatives of Isatin as Possible Biologically Active Agents. Journal of Pharmaceutical Research International, 18(4), 1-13. [Link]

-

Hassan, A. S., et al. (2023). Exploring novel derivatives of isatin-based Schiff bases as multi-target agents: design, synthesis, in vitro biological evaluation, and in silico ADMET analysis with molecular modeling simulations. RSC Advances, 13(14), 9281-9303. [Link]

-

Bis-Schiff Bases of Isatin Derivatives Synthesis, and their Biological Activities: A Review. (2025). ResearchGate. Retrieved January 21, 2026, from [Link]

-

Ferraz de Paiva, R. E., et al. (2021). Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency. Frontiers in Molecular Biosciences, 7, 627272. [Link]

-

A survey of isatin hybrids and their biological properties. (2021). Future Journal of Pharmaceutical Sciences, 7(1), 1-22. [Link]

-

Vine, K. L., et al. (2009). Cytotoxic and Anticancer Activities of Isatin and Its Derivatives: A Comprehensive Review from 2000-2008. Anti-Cancer Agents in Medicinal Chemistry, 9(4), 397-414. [Link]

-

Ferraz de Paiva, R. E., et al. (2021). Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency. PubMed. Retrieved January 21, 2026, from [Link]

-

Patel, A., et al. (2006). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME NEW ISATIN DERIVATIVES. SID. Retrieved January 21, 2026, from [Link]

-

In Vitro Antiviral Activity of some Novel Isatin Derivatives against HCV and SARS-CoV Viruses. (2006). NET. Retrieved January 21, 2026, from [Link]

-

Singh, U. P., et al. (2009). Synthesis, characterization, biological activities of dimethyltin(IV) complexes of Schiff bases with ONO-type donors. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 72(5), 929-935. [Link]

-

Design and Synthesis of New 5-Methylisatin Derivatives as Potential CDK2 Inhibitors. (2024). MDPI. Retrieved January 21, 2026, from [Link]

-

Investigation of the Biological Properties of (Hetero)Aromatic Thiosemicarbazones. (2018). Molecules, 23(8), 1859. [Link]

-

Novel isatin–triazole based thiosemicarbazones as potential anticancer agents: synthesis, DFT and molecular docking studies. (2024). RSC Advances, 14(1), 1-17. [Link]

-

Synthesis and anticonvulsant activity evaluation of 6-substituted-[1][7][12]triazolophthalazine derivatives. (2013). Journal of Enzyme Inhibition and Medicinal Chemistry, 28(4), 792-800. [Link]

-

Mallikarjuna, B. P., et al. (2007). Synthesis and anticonvulsant activity of some potent 5,6-bis aryl 1,2,4-triazines. Journal of Zhejiang University Science B, 8(7), 526-532. [Link]

-

Synthesis and anticonvulsant activity of some potent 5,6-bis aryl 1,2,4-triazines. (2007). PubMed. Retrieved January 21, 2026, from [Link]

-

synthesis and anticonvulsant activity evaluation of n-[(2,4-dichlorophenyl)methyl]. (n.d.). SciSpace. Retrieved January 21, 2026, from [Link]

-

Design, Synthesis, and Evaluation of Anticonvulsant Activities of New Triazolopyrimidine Derivatives. (2022). Molecules, 27(21), 7433. [Link]

Sources

- 1. covidscholar.org [covidscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Design and Synthesis of New 5-Methylisatin Derivatives as Potential CDK2 Inhibitors [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. PlumX [plu.mx]

- 7. Synthesis and anti-cancer activity evaluation of 5-(2-carboxyethenyl)-isatin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Exploring novel derivatives of isatin-based Schiff bases as multi-target agents: design, synthesis, in vitro biological evaluation, and in silico ADMET analysis with molecular modeling simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]